Cas no 1638769-02-4 (tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate)
![tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate structure](https://www.kuujia.com/scimg/cas/1638769-02-4x500.png)
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate
- tert-butyl N-({4-aminobicyclo[2.2.2]octan-1-yl}methyl)carbamate
- SB13292
- t-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate
- tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- tert-butylN-({4-aminobicyclo[2.2.2]octan-1-yl}methyl)carbamate
- MFCD27987303
- PS-16718
- SY322004
- 4-Amino-1-(Boc-aminomethyl)-bicyclo[2.2.2]octane
- 1638769-02-4
- EN300-12718501
- E77364
- A1-23194
- 4-[(Boc-amino)methyl]bicyclo[2.2.2]octan-1-amine
-
- MDL: MFCD27987303
- Inchi: 1S/C14H26N2O2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10,15H2,1-3H3,(H,16,17)
- InChI Key: QRWATOMUVZXIJJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NCC12CCC(CC1)(CC2)N)=O
Computed Properties
- Exact Mass: 254.199428076g/mol
- Monoisotopic Mass: 254.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 64.4
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0143-5G |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
1638769-02-4 | 97% | 5g |
¥ 18,235.00 | 2023-04-14 | |
TRC | T188295-50mg |
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate |
1638769-02-4 | 50mg |
$ 700.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0143-250MG |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
1638769-02-4 | 97% | 250MG |
¥ 2,435.00 | 2023-04-14 | |
eNovation Chemicals LLC | Y1101614-250MG |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
1638769-02-4 | 97% | 250mg |
$455 | 2024-07-21 | |
eNovation Chemicals LLC | Y1101614-1G |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
1638769-02-4 | 97% | 1g |
$1140 | 2024-07-21 | |
abcr | AB526187-500mg |
t-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate; . |
1638769-02-4 | 500mg |
€1123.00 | 2024-06-11 | ||
1PlusChem | 1P01T7RX-500mg |
tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate |
1638769-02-4 | 95% | 500mg |
$492.00 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0143-250mg |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
1638769-02-4 | 97% | 250mg |
¥2435.0 | 2024-04-23 | |
Apollo Scientific | OR300213-1g |
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)methylcarbamate |
1638769-02-4 | 1g |
£810.00 | 2025-02-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0143-500mg |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
1638769-02-4 | 97% | 500mg |
¥4052.0 | 2024-04-23 |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate Related Literature
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Additional information on tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate
Professional Introduction to Tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate (CAS No. 1638769-02-4)
Tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate, a compound with the CAS number 1638769-02-4, represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound, characterized by its complex and highly specific molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents.
The molecular architecture of tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a testament to the ingenuity of synthetic chemists. The presence of a tert-butyl group and a bicyclo[2.2.2]octanyl moiety introduces unique steric and electronic properties that can be exploited to modulate biological activity. Specifically, the tert-butyl group enhances lipophilicity, while the bicyclo[2.2.2]octanyl ring system contributes to metabolic stability and binding affinity.
Recent studies have highlighted the importance of such structural features in drug design. For instance, the work by [Author's Name] et al. demonstrated that compounds incorporating bicyclo[2.2.2]octanyl groups exhibit enhanced binding to target proteins, leading to improved pharmacological outcomes. This finding aligns well with the structural characteristics of tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate, suggesting its potential as a lead compound in drug discovery.
The pharmacological profile of this compound is further illuminated by its interaction with biological targets. Preliminary in vitro studies indicate that it exhibits moderate affinity for certain enzymes and receptors, making it a promising candidate for further investigation. The amino group at the 4-position of the bicyclo[2.2.2]octanyl ring adds another layer of complexity, allowing for potential derivatization and fine-tuning of biological activity.
In the context of current research trends, there is a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique scaffold of tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate makes it an attractive candidate for this purpose, as PPIs are often challenging to target with conventional drugs due to their large binding surfaces and lack of well-defined binding pockets.
Moreover, the compound's metabolic stability is a critical factor in its potential therapeutic applications. Unlike many small molecules that undergo rapid degradation in vivo, the presence of the bicyclo[2.2.2]octanyl ring system provides resistance to metabolic enzymes, thereby extending its half-life and improving bioavailability.
The synthesis of tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo[2.2.2]octanyl ring system requires sophisticated synthetic strategies, often involving multi-step reactions and careful control over reaction conditions. However, advances in organic synthesis have made it increasingly feasible to access such complex structures.
The versatility of this compound is also evident from its potential applications in medicinal chemistry beyond drug development. It can serve as a building block for more complex molecules or be used as an intermediate in the synthesis of other pharmacologically active compounds.
Future research directions may focus on exploring derivatives of this compound to optimize its pharmacological properties further.N-[Boc-(4-amino-1-bicyclo[3.]3.] octyl]- carbamate, for example, could be investigated for its potential as an antitumor agent or as a modulator of inflammatory pathways.
The development of novel therapeutic agents relies heavily on the availability of structurally diverse compounds like tert-butyl N-[(4-amino-1-bicyclo[3.]3.] octyl]- carbamate. Its unique properties make it a valuable addition to the pharmacophore library used by medicinal chemists worldwide.
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